3-Amino-5-bromopyridine-2-carbonitrile
Overview
Description
The compound 3-Amino-5-bromopyridine-2-carbonitrile is a derivative of the 2-aminopyridine-3,5-dicarbonitrile scaffold, which has been identified as a mimetic of dominant-negative prion protein mutants and has shown potential in inhibiting prion replication in cultured cells . This class of compounds has been the subject of various studies due to their bioactivity and potential pharmacological applications.
Synthesis Analysis
The synthesis of related 2-aminopyridine-3-carbonitrile derivatives has been achieved through different methods. One approach involves the reaction of various enamines with methoxymethylene malondinitrile to produce dienamine intermediates, which are then converted into 5- and/or 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile without the need for isolation of the intermediates . Another method includes a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organo-catalyst at room temperature, yielding compounds such as 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen interactions that stabilize the packing within the unit cell . Similarly, the structures of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile derivatives were established by MS, IR, CHN, and 1H NMR spectral data .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, as demonstrated by the synthesis of various derivatives. For example, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile underwent reactions with a range of reagents, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . Additionally, an electrocatalytic multicomponent assembling approach was used to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives from aryl aldehydes, 4-hydroxycoumarin, and malononitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and stability. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . The pharmacokinetic profiles of some derivatives have been found suitable for further evaluation in animal models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .
Scientific Research Applications
Synthesis and Biological Activity
3-Amino-5-bromopyridine-2-carbonitrile is involved in the synthesis of biologically active derivatives. For instance, its derivatives, synthesized through the cyclocondensation reaction with vinamidinium salts and malonitrile, exhibit significant antifungal and antibacterial activity. This demonstrates its potential in developing novel antimicrobial agents (Jemmezi et al., 2014).
Computational and Molecular Analysis
Computational calculations have been conducted on derivatives like 5-bromo-3-nitropyridine-2-carbonitrile. These studies, using DFT/B3LYP methods, analyze molecular structure, energy, and reactivity. The findings provide insights into the molecular properties and potential pharmaceutical applications of these compounds (Arulaabaranam et al., 2021).
Chemical Transformations and Applications
3-Amino-5-bromopyridine-2-carbonitrile derivatives have been synthesized through regioselective hydrodehalogenation reactions, showcasing their versatility in chemical transformations. These procedures lead to the development of compounds with potential applications in various chemical industries (Ioannidou & Koutentis, 2011).
Electrochemical Applications
Electrocatalytic applications of derivatives have been explored in multicomponent assembling processes. Such derivatives are obtained through efficient procedures involving electrolysis, indicating their potential in electrochemical synthesis (Vafajoo et al., 2014).
Antimicrobial Activity
Derivatives of 3-Amino-5-bromopyridine-2-carbonitrile have been evaluated for their antimicrobial properties. Research on novel 4-pyrrolidin-3-cyanopyridine derivatives shows promising results against various bacteria, highlighting their potential in developing new antimicrobial drugs (Bogdanowicz et al., 2013).
Multicomponent Synthesis
Its derivatives are synthesized through one-pot multicomponent reactions, demonstrating their utility in efficient and streamlined chemical synthesis processes. This approach is significant in the field of organic chemistry for creating complex molecules with potential biological activities (Khalafy et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-amino-5-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKOOTHLXCMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621780 | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromopyridine-2-carbonitrile | |
CAS RN |
573675-27-1 | |
Record name | 3-Amino-5-bromo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573675-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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